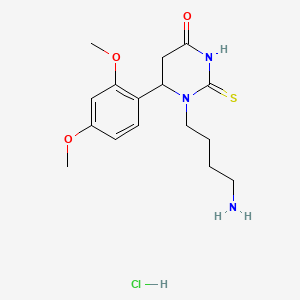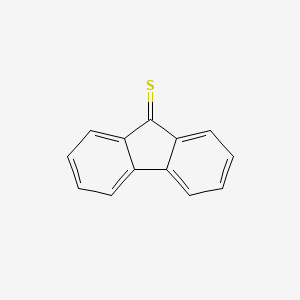
9H-fluorene-9-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-9-thione, also known as thiofluorenone, is an organosulfur compound with the molecular formula C13H8S. It is a derivative of fluorene, where the carbonyl group is replaced by a thiocarbonyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.
Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.
Common Reagents and Conditions:
Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.
Major Products:
Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.
Oxidation: 9-Fluorenone.
Applications De Recherche Scientifique
9H-Fluorene-9-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Fluorene: The parent compound, which has a carbonyl group instead of a thiocarbonyl group.
9-Fluorenone: The oxidized form of fluorene, with a carbonyl group.
Thioxanthone: Another sulfur-containing aromatic compound with similar reactivity.
Uniqueness: 9H-Fluorene-9-thione is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its oxygen-containing analogs. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and other specialized organic compounds.
Propriétés
Numéro CAS |
830-72-8 |
|---|---|
Formule moléculaire |
C13H8S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
fluorene-9-thione |
InChI |
InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
Clé InChI |
HFTBATIGSHWQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


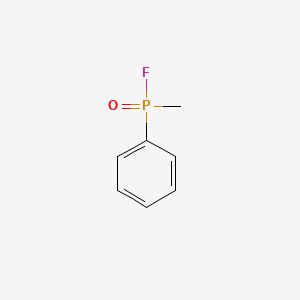
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
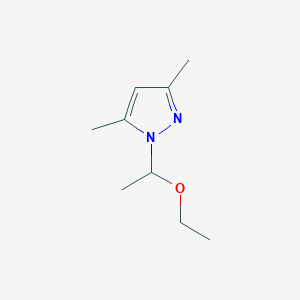
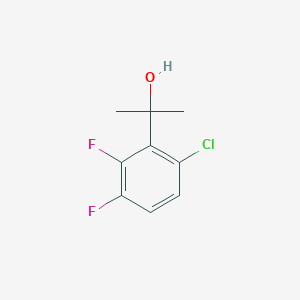
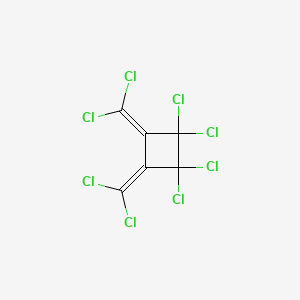
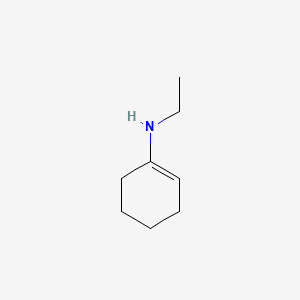
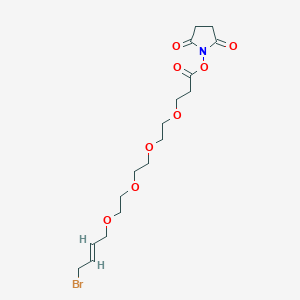
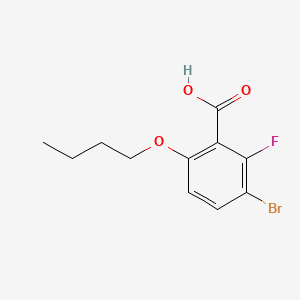
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)

